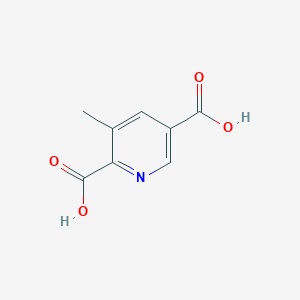
3-Methylpyridine-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpyridine-2,5-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3-methylpyridine using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
3-Methylpyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl group and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other valuable materials.
科学研究应用
3-Methylpyridine-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as catalysts and ligands for metal-organic frameworks.
作用机制
The mechanism of action of 3-Methylpyridine-2,5-dicarboxylic acid involves its interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. Additionally, the compound’s functional groups can participate in various chemical reactions, leading to the formation of new compounds with distinct activities.
相似化合物的比较
Similar Compounds
Pyridine-2,5-dicarboxylic acid: Lacks the methyl group at the 3-position.
3-Methylpyridine-2,3-dicarboxylic acid: Has carboxylic acid groups at the 2- and 3-positions instead of the 2- and 5-positions.
Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyridine-2,5-dicarboxylic acid is unique due to the presence of both a methyl group and carboxylic acid groups at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
3-methylpyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
JOMNLNYASZMDBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

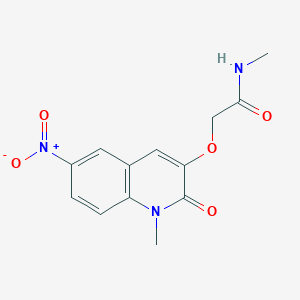
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
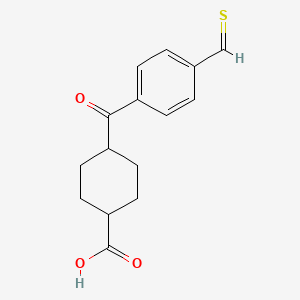

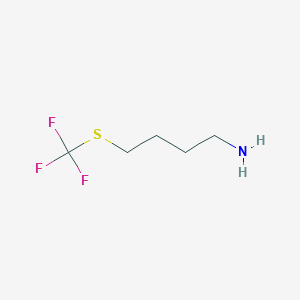
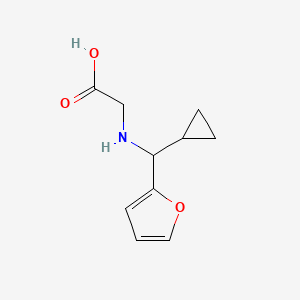
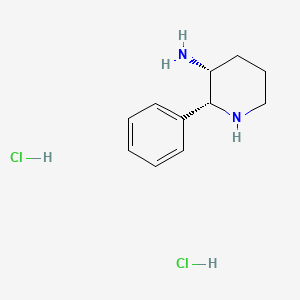
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
